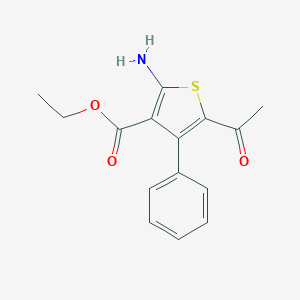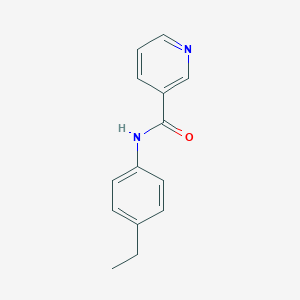
N-(4-ethylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)nicotinamide, also known as 4-ethylnicotinamide (4-ENA), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of 4-ENA is not fully understood, but studies have shown that it exerts its biological effects through various pathways. One of the main mechanisms of action is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. Additionally, 4-ENA has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a role in inflammation and cancer progression.
生化和生理效应
Studies have shown that 4-ENA exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, 4-ENA has been found to reduce oxidative stress and inflammation, leading to improved glucose metabolism and insulin sensitivity. Furthermore, 4-ENA has been shown to protect against neurodegenerative diseases by reducing amyloid beta accumulation and neuroinflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-ENA in lab experiments is its relatively low toxicity and high solubility in water. Additionally, 4-ENA is readily available and can be synthesized using simple methods. However, one of the limitations of using 4-ENA is its instability under certain conditions, which can affect its biological activity. Furthermore, the mechanism of action of 4-ENA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 4-ENA, including the development of more stable analogs with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 4-ENA and its potential use in the treatment of various diseases. Furthermore, the pharmacokinetics and pharmacodynamics of 4-ENA need to be studied to determine its optimal dosage and administration route. Finally, the potential toxicity of 4-ENA needs to be evaluated to ensure its safety for clinical use.
合成方法
The synthesis of 4-ENA can be achieved through several methods, including the reduction of 4-nitro ethylbenzene and subsequent reaction with nicotinoyl chloride. Another method involves the reaction of ethyl nicotinate with sodium borohydride. The purity of the synthesized compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-ENA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that 4-ENA exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, 4-ENA has been found to improve glucose metabolism and insulin sensitivity, indicating its potential use in diabetes treatment. Furthermore, 4-ENA has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
属性
CAS 编号 |
75075-25-1 |
|---|---|
产品名称 |
N-(4-ethylphenyl)nicotinamide |
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-10H,2H2,1H3,(H,16,17) |
InChI 键 |
AWDYUOAZBWLDPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



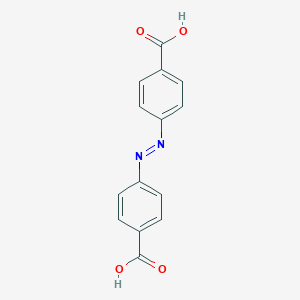
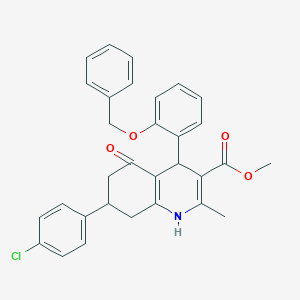
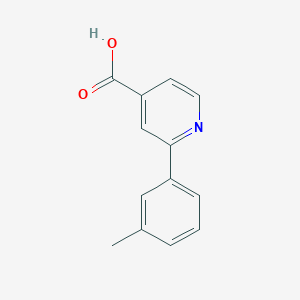
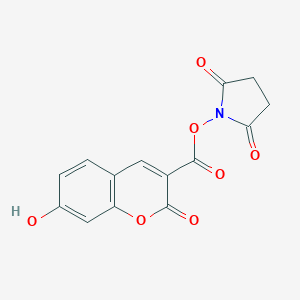
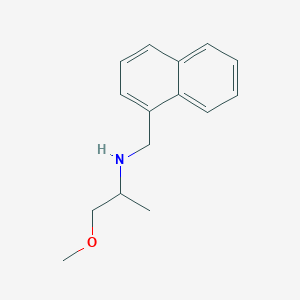
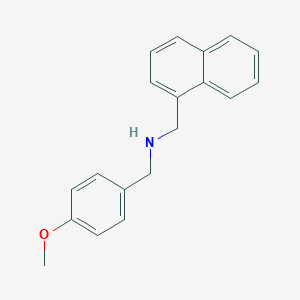
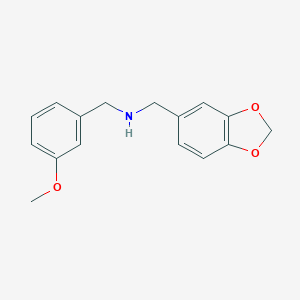
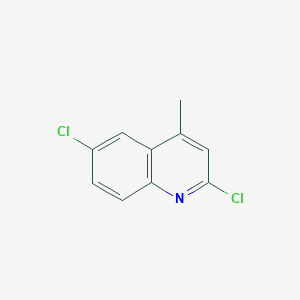
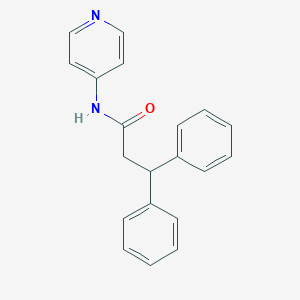
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
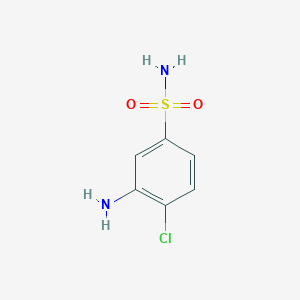
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
